molecular formula C11H9F13O2 B8544786 Ethyl 3-(perfluorohexyl)propanoate CAS No. 60023-26-9

Ethyl 3-(perfluorohexyl)propanoate

Cat. No.: B8544786
CAS No.: 60023-26-9
M. Wt: 420.17 g/mol
InChI Key: QMPHOSZUUXOKIV-UHFFFAOYSA-N
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Description

Ethyl 3-(perfluorohexyl)propanoate is a fluorinated ester characterized by a perfluorohexyl (-C6F13) group attached to the propanoate backbone. This structure confers unique properties, such as high chemical inertness, thermal stability, and hydrophobicity, making it valuable in applications like coatings, surfactants, and specialty materials . Its synthesis often involves alkylation of ethyl cyanoacetate with (perfluorohexyl)ethyl iodide, a cost-effective alternative to (perfluorohexyl)propyl iodide, which is more expensive and challenging to prepare .

Properties

CAS No.

60023-26-9

Molecular Formula

C11H9F13O2

Molecular Weight

420.17 g/mol

IUPAC Name

ethyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate

InChI

InChI=1S/C11H9F13O2/c1-2-26-5(25)3-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2-4H2,1H3

InChI Key

QMPHOSZUUXOKIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and substituents of Ethyl 3-(perfluorohexyl)propanoate with analogous compounds:

Compound Name Substituent/R-Group Key Functional Features
This compound -C6F13 (perfluorohexyl) High fluorophilicity, inertness
Ethyl 3-(2-trifluoromethylphenyl)propanoate -C6H4-CF3 (trifluoromethylphenyl) Aromatic, electron-withdrawing substituent
Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate -C6H4-O-CF3 (trifluoromethoxyphenyl) Enhanced polarity, keto group
Ethyl 3-(2-furyl)propanoate -C4H3O (furan) Electron-deficient aromatic ring
Ethyl 3-(methylsulfonyl)propanoate -SO2CH3 (methylsulfonyl) Strong electron-withdrawing, polar group

Key Observations :

  • Perfluoroalkyl vs. Aromatic Fluorinated Groups: The perfluorohexyl chain in this compound provides unparalleled hydrophobicity and chemical resistance compared to trifluoromethylphenyl or trifluoromethoxyphenyl derivatives, which exhibit moderate polarity and reactivity due to aromatic conjugation .
  • Electron-Withdrawing Effects: Compounds like Ethyl 3-(methylsulfonyl)propanoate and Ethyl 3-(2-furyl)propanoate prioritize electronic modulation (e.g., sulfonyl groups enhance acidity, furyl groups enable π-π interactions), whereas the perfluorohexyl group primarily influences physical properties like solubility in fluorinated solvents .
Physical and Chemical Properties
Property This compound Ethyl 3-(methylsulfonyl)propanoate Ethyl 3-(2-furyl)propanoate
Solubility High in perfluorocarbons Polar aprotic solvents (DMF, DMSO) Ethanol, ethers
Thermal Stability >200°C ~150°C (decomposition) ~120°C (volatile)
Log P (Hydrophobicity) ~8.5 (estimated) ~1.2 ~2.0

Notes:

  • The perfluorohexyl group drastically increases hydrophobicity (log P ~8.5), enabling applications in water-repellent coatings .
  • Ethyl 3-(2-furyl)propanoate’s lower log P (~2.0) reflects its compatibility with biological systems, as seen in pineapple aroma studies .

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